Dibenzosuberane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86156. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-3-7-14-11-15-8-4-2-6-13(15)10-9-12(14)5-1/h1-8H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQCANLCUDUPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232254 | |

| Record name | Dibenzosuberane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystals; [Acros Organics MSDS] | |

| Record name | Dibenzocycloheptadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

833-48-7 | |

| Record name | 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=833-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzocycloheptadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000833487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 833-48-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzosuberane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,11-dihydro-5H-dibenzo[a,d]cycloheptene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZOCYCLOHEPTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU7KLN5ED5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Dibenzosuberane Core: Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of the dibenzosuberane core, a pivotal tricyclic scaffold in medicinal chemistry. We will delve into its fundamental structure, physicochemical properties, and established synthetic routes. Furthermore, this document will explore its significance as a privileged structure in drug development, analyze key structure-activity relationships (SAR), and provide detailed experimental protocols for its synthesis and modification. This content is tailored for researchers, medicinal chemists, and professionals in the field of drug development seeking a deeper understanding of this important chemical entity.

The this compound Scaffold: A Structural Overview

The this compound core, also known as 10,11-dihydro-5H-dibenzo[a,d]cycloheptene, is a tricyclic hydrocarbon featuring two benzene rings fused to a central seven-membered cycloheptane ring.[1][2] Its rigid, three-dimensional structure provides a unique conformational framework that has proven highly effective for interacting with a variety of biological targets.

The foundational structure can be represented as follows:

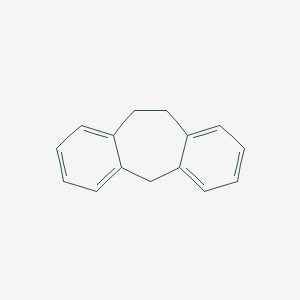

Caption: The core chemical structure of this compound (C₁₅H₁₄).

Key derivatives that serve as common synthetic precursors include dibenzosuberone (a ketone) and dibenzosuberenone (an unsaturated ketone).[1] These functionalized cores are the primary starting points for the synthesis of a vast array of biologically active molecules.[3][4]

Physicochemical and Spectroscopic Properties

The characterization of this compound and its derivatives relies on a combination of physical property measurements and spectroscopic analysis. Dibenzosuberone is a particularly important intermediate, and its properties are well-documented.

Table 1: Physicochemical Properties of Dibenzosuberone

| Property | Value | Source |

| IUPAC Name | 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | [5] |

| CAS Number | 1210-35-1 | [6][7] |

| Molecular Formula | C₁₅H₁₂O | [6][7] |

| Molar Mass | 208.25 g/mol | [5][7] |

| Appearance | Solid | [5] |

| SMILES | C1CC2=CC=CC=C2C(=O)C3=CC=CC=C31 | [5] |

Spectroscopic Signature

Spectroscopic techniques are indispensable for confirming the synthesis and purity of this compound derivatives.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum of the this compound core is characterized by signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the two benzene rings.[10] The ethylene bridge protons (-CH₂-CH₂-) typically appear as a multiplet in the aliphatic region (around δ 3.0 ppm).[10]

-

¹³C NMR : The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the carbonyl carbon (in dibenzosuberone, ~δ 153 ppm), and the aliphatic carbons of the ethylene bridge (~δ 31-33 ppm).[10]

-

-

Infrared (IR) Spectroscopy :

-

Mass Spectrometry (MS) :

Synthetic Methodologies for the this compound Core

The construction of the tricyclic this compound framework is a critical step in the synthesis of related pharmaceuticals. The most common strategies involve the intramolecular cyclization of a precursor molecule.

One of the classical and widely used methods for synthesizing dibenzosuberone involves the cyclization of 2-bibenzylcarboxylic acid using a strong acid catalyst like polyphosphoric acid (PPA).[5] This is a form of intramolecular Friedel-Crafts acylation.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Dibenzocycloheptene - Wikipedia [en.wikipedia.org]

- 3. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]

- 5. Dibenzosuberone - Wikipedia [en.wikipedia.org]

- 6. Dibenzosuberone (CAS 1210-35-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Dibenzosuberone | C15H12O | CID 14589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lehigh.edu [lehigh.edu]

- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Mechanism of Action of Dibenzosuberane Derivatives

Abstract

Dibenzosuberane, a tricyclic chemical structure composed of two benzene rings fused to a central seven-membered cycloheptene ring, serves as the foundational scaffold for a diverse range of pharmacologically active compounds. These derivatives exhibit a wide array of mechanisms of action, leading to their application in treating conditions from major depressive disorder to allergic reactions and migraine. This technical guide provides an in-depth exploration of the core molecular mechanisms through which these compounds exert their therapeutic effects. We will dissect their interactions with monoamine transporters, their broad-spectrum receptor antagonism, and the unique property of mast cell stabilization. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established knowledge and practical experimental methodologies to facilitate further investigation in the field.

Introduction: The this compound Scaffold

The this compound (or dibenzocycloheptene) core is a privileged structure in medicinal chemistry. Its rigid, three-dimensional conformation allows for precise interactions with various biological targets. Modifications to the cycloheptene ring and, more commonly, the attachment of different side chains at the 5-position, have given rise to several major classes of drugs. These include, but are not limited to, tricyclic antidepressants (TCAs), antihistamines, and serotonin antagonists. This guide will focus on the molecular pharmacology of prominent derivatives such as amitriptyline, nortriptyline, cyproheptadine, pizotifen, and ketotifen, each exemplifying a distinct or overlapping mechanism of action.

Core Mechanisms of Action

The pharmacological diversity of this compound derivatives stems from their ability to interact with multiple protein targets. These interactions can be broadly categorized into three primary mechanisms: inhibition of monoamine reuptake, direct antagonism of cell surface receptors, and stabilization of immune cells.

Monoamine Reuptake Inhibition: The Tricyclic Antidepressant Pathway

The hallmark mechanism of TCA derivatives like amitriptyline and its active metabolite, nortriptyline, is the blockade of presynaptic monoamine transporters.[1]

-

Molecular Targets: The primary targets are the Serotonin Transporter (SERT) and the Norepinephrine Transporter (NET). These transporters are responsible for clearing serotonin (5-HT) and norepinephrine (NE), respectively, from the synaptic cleft, thereby terminating their signaling.[2]

-

Mechanism: By binding to and inhibiting SERT and NET, these drugs increase the synaptic concentration and residence time of serotonin and norepinephrine.[3] This potentiation of monoaminergic neurotransmission is believed to underlie their antidepressant effects.[1][3] While the reuptake inhibition occurs rapidly, the therapeutic antidepressant effects typically manifest after 2 to 4 weeks of chronic treatment, suggesting that downstream adaptive changes, such as the desensitization of presynaptic autoreceptors, are crucial for their clinical efficacy.[1]

-

Derivative Specificity: While both amitriptyline and nortriptyline inhibit both transporters, amitriptyline shows a slight preference for SERT, whereas nortriptyline is a more potent and selective inhibitor of NET.[2][3]

Multi-Receptor Antagonism

A defining characteristic of many this compound derivatives is their promiscuity, acting as antagonists at a wide range of G-protein coupled receptors (GPCRs). This "dirty" pharmacology contributes significantly to both their therapeutic profiles and their side-effect burdens.

-

Serotonin (5-HT) Receptor Antagonism: Derivatives like cyproheptadine and pizotifen are potent antagonists of serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[4][5] This action is central to their use in the prophylactic treatment of migraines, as serotonin is implicated in the vasodilation and inflammation of cranial blood vessels during a migraine attack.[4][6] By blocking these receptors, the drugs are thought to stabilize cranial vasculature.[4]

-

Histamine H1 Receptor Antagonism: Potent blockade of the histamine H1 receptor is a common feature of amitriptyline, cyproheptadine, pizotifen, and ketotifen.[1][5][7] This action underlies their anti-allergic effects, such as reducing itching and swelling, by preventing histamine from binding to its receptor. However, H1 receptor antagonism in the central nervous system is also responsible for common side effects like sedation, increased appetite, and weight gain.[1][4]

-

Muscarinic Acetylcholine (mACh) Receptor Antagonism: TCAs like amitriptyline exhibit significant anticholinergic activity by blocking muscarinic receptors.[1][3] This leads to a range of well-known side effects, including dry mouth, blurred vision, constipation, and urinary retention.[8]

-

Adrenergic Receptor Antagonism: The blockade of α1-adrenergic receptors, particularly by TCAs, can lead to cardiovascular side effects such as orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[1]

Data Presentation: Receptor Binding Profiles

The affinity of a drug for its target is a critical determinant of its potency and selectivity. This is typically quantified as the inhibition constant (Ki), where a lower value indicates higher binding affinity. The table below summarizes the approximate Ki values for several key this compound derivatives at their principal targets.

| Compound | NET (Ki, nM) | SERT (Ki, nM) | H1 (Ki, nM) | 5-HT2A (Ki, nM) | M1 (Ki, nM) |

| Amitriptyline | 43 | 4.0 | 1.1 | 2.4 | 18 |

| Nortriptyline | 1.9 | 18 | 6.8 | 12 | 51 |

| Cyproheptadine | >10,000 | 220 | 0.4 | 1.3 | 9.0 |

| Pizotifen | 1,100 | 15 | 1.0 | 1.2 | 16 |

| Ketotifen | 2,700 | 1,200 | 1.2 | 2.5 | 130 |

Data compiled from various sources. Values are approximate and can vary based on experimental conditions. [3][9][10][11]

Experimental Protocols for Mechanistic Elucidation

Validating the mechanisms of action described above requires robust and reproducible experimental assays. Below are outlines of standard protocols used in pharmacological research to characterize these compounds.

Protocol: Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. [12]It measures how effectively the test compound competes with a radioactively labeled ligand ("radioligand") that has a known high affinity for the target receptor.

Methodology:

-

Preparation of Membranes: Prepare cell membrane homogenates from a cell line expressing the target receptor (e.g., CHO cells transfected with the human H1 receptor) or from tissue known to be rich in the receptor (e.g., rat brain cortex). [13]2. Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-pyrilamine for the H1 receptor), and varying concentrations of the unlabeled test compound (e.g., amitriptyline).

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium. [13]4. Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter plate. The receptors and bound radioligand are trapped on the filter, while the unbound fraction passes through. [13]5. Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the bound radioactivity against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [13]

Protocol: Neurotransmitter Reuptake Assay using Synaptosomes

This assay measures a compound's ability to inhibit the function of neurotransmitter transporters like SERT and NET. It uses synaptosomes, which are resealed nerve terminals isolated from brain tissue that retain functional transporters. [2][14] Methodology:

-

Synaptosome Preparation: Homogenize fresh brain tissue (e.g., rat striatum or cortex) in an ice-cold sucrose buffer. [15]Use differential centrifugation to isolate the P2 pellet, which is the crude synaptosomal fraction. [8][15]2. Pre-incubation: Aliquot the synaptosome suspension into tubes and pre-incubate them with varying concentrations of the test compound (e.g., nortriptyline) or vehicle control for 10-15 minutes at 37°C.

-

Initiate Uptake: Add a low concentration of a radiolabeled neurotransmitter (e.g., [³H]-norepinephrine) to each tube to initiate the uptake process.

-

Terminate Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration over glass fiber filters, followed by immediate washing with ice-cold buffer to remove external radioactivity. [4]5. Quantification: Lyse the synaptosomes trapped on the filters and measure the internalized radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake. This value represents the concentration of the drug required to reduce the rate of uptake by 50%.

Protocol: Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay quantifies the ability of a compound like ketotifen to stabilize mast cells and prevent degranulation. It measures the release of the enzyme β-hexosaminidase, a reliable marker for mast cell granule exocytosis. [3]The rat basophilic leukemia (RBL-2H3) cell line is a common model for this assay. [3][16] Methodology:

-

Cell Culture and Sensitization: Culture RBL-2H3 cells in a 96-well plate. Sensitize the cells overnight with an antigen-specific IgE (e.g., anti-DNP IgE).

-

Pre-incubation with Test Compound: Wash the cells and pre-incubate them with various concentrations of the test compound (e.g., ketotifen) or vehicle for 30-60 minutes at 37°C.

-

Stimulation of Degranulation: Trigger degranulation by adding the specific antigen (e.g., DNP-HSA) to the wells. Include control wells for spontaneous release (no antigen) and total release (cells lysed with a detergent like Triton X-100). [16]4. Collect Supernatant: After a 1-hour incubation, centrifuge the plate and collect the supernatant from each well. [16]5. Enzyme Assay: In a new plate, mix the supernatant with a chromogenic substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide). Incubate for 1-1.5 hours at 37°C. [16]6. Quantification: Stop the reaction by adding a high-pH stop buffer and measure the absorbance at 405 nm with a plate reader. [16]7. Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control. Plot the percent inhibition of release against the test compound concentration to determine the IC50.

Conclusion

This compound derivatives represent a versatile class of therapeutic agents whose clinical utility is a direct consequence of their diverse molecular mechanisms. While the tricyclic antidepressants primarily function through the potentiation of serotonergic and noradrenergic signaling via transporter blockade, other derivatives leverage antagonism at serotonin and histamine receptors for effects in migraine and allergy. The unique mast cell stabilizing property of ketotifen further broadens the therapeutic landscape. The characteristic multi-receptor binding profile of this chemical class is a double-edged sword, contributing to both therapeutic efficacy and a significant side-effect burden. A thorough understanding of these complex mechanisms, validated through the robust experimental protocols outlined herein, is essential for the rational design of next-generation derivatives with improved selectivity and tolerability.

References

-

Amitriptyline - StatPearls - NCBI Bookshelf - NIH. [Link]

-

GPCR-radioligand binding assays - PubMed. [Link]

-

Uptake and release of neurotransmitters - PubMed. [Link]

-

A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation - NIH. [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

-

What is the mechanism of Pizotifen? - Patsnap Synapse. [Link]

-

Ketotifen: Comprehensive Overview - CareFirst Specialty Pharmacy. [Link]

-

What is the mechanism of Cyproheptadine Hydrochloride? - Patsnap Synapse. [Link]

-

What is the mechanism of Ketotifen Fumarate? - Patsnap Synapse. [Link]

-

De-granulation (β-hexosaminidase) Assay Protocol - Applied Biological Materials Inc. [Link]

-

Ketotifen - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

-

Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC - NIH. [Link]

-

What is the mechanism of Nortriptyline Hydrochloride? - Patsnap Synapse. [Link]

-

What is the mechanism of Amitriptyline Hydrochloride? - Patsnap Synapse. [Link]

-

Synaptosomes: A Functional Tool for Studying Neuroinflammation - MDPI. [Link]

-

Antimigraine drug interactions with serotonin receptor subtypes in human brain - PubMed. [Link]

-

Antimigraine drug interactions with 5-hydroxytryptamine1A receptors - PubMed - NIH. [Link]

-

The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function - PMC - PubMed Central. [Link]

-

CYPROHEPTADINE, PIZOTIFEN AND AMITRYPTILINE AS PROPHYLACTIC THERAPY IN CYCLIC VOMITING SYNDROME S. Martinazzi, M. Fuoti, M. Brus - Sicvo. [Link]

-

Cyproheptadine: MedlinePlus Drug Information. [Link]

-

What is Pizotifen used for? - Patsnap Synapse. [Link]

Sources

- 1. multispaninc.com [multispaninc.com]

- 2. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Receptor-Ligand Binding Assays [labome.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimigraine drug interactions with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Isolate Functional Synaptosomes | Thermo Fisher Scientific - KR [thermofisher.com]

- 13. mdpi.com [mdpi.com]

- 14. Antimigraine drug interactions with serotonin receptor subtypes in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abmgood.com [abmgood.com]

The Dibenzosuberane Core: From Serendipitous Discovery to Pillars of Neuropharmacology

An In-depth Technical Guide on the Discovery and History of Dibenzosuberane Compounds

Abstract

The this compound scaffold, a tricyclic framework composed of two benzene rings fused to a central seven-membered ring, represents a cornerstone in the history of medicinal chemistry.[1] Initially explored out of academic curiosity, its derivatives unexpectedly emerged as a dominant class of therapeutics for mood disorders, fundamentally altering the landscape of psychiatric medicine. This guide provides a comprehensive technical overview of the discovery and historical development of this compound-based compounds. We will delve into the pioneering synthetic routes to the core structure, the elucidation of structure-activity relationships, and the evolution of key drug molecules such as amitriptyline and protriptyline. Detailed experimental protocols for seminal syntheses are presented, alongside a discussion of the mechanistic insights that guided the development of these landmark pharmaceuticals.

The Genesis of a Privileged Scaffold: Discovery and Early Synthesis of the this compound Core

The term "suberane" is a chemical designation for cycloheptane. Consequently, "this compound" describes a tricyclic structure where two benzene rings are fused to a cycloheptane ring.[1] The foundational structures in this class are this compound itself, its ketone derivative dibenzosuberone, and the unsaturated dibenzosuberenone.[1] The initial impetus for the synthesis of these molecules was not driven by a specific therapeutic goal but rather by an interest in the chemistry of these novel tricyclic systems.

Pioneering Syntheses of Dibenzosuberone

The first successful synthesis of dibenzosuberone is credited to Triebs and Klinkhammer, with a subsequent independent synthesis by Cope and Fenton. These early methods laid the groundwork for future elaborations and relied on the principles of intramolecular Friedel-Crafts acylation. A general representation of this approach is the cyclization of 2-phenethyl-benzoyl chloride.

A more recent and sustainable approach to dibenzosuberone involves the use of an acidic resin catalyst, which activates the carboxylic acid of 2-(phenethyl)benzoic acid for cyclization, offering a greener alternative to traditional methods that employ stoichiometric amounts of Lewis acids.[2]

Experimental Protocol: Synthesis of Dibenzosuberone via Resin-Catalyzed Cyclization [2]

-

Step 1: Activation. To a solution of 2-(phenethyl)benzoic acid (1 equivalent) in toluene, add thionyl chloride (3.3 equivalents) at room temperature.

-

Step 2: Cyclization. After 30 minutes, add Amberlyst-15 resin (0.36 equivalents) to the reaction mixture.

-

Step 3: Reaction. Heat the mixture to 100°C and maintain for approximately 24 hours.

-

Step 4: Work-up. Cool the mixture to room temperature and filter off the resin to yield the dibenzosuberone product.

The Dawn of the Tricyclic Antidepressants: A Paradigm Shift in Psychiatry

The therapeutic potential of the this compound scaffold was unveiled during the mid-20th century, a period of burgeoning discovery in psychopharmacology. The structural similarity of these compounds to the phenothiazine antipsychotics prompted investigations into their central nervous system activity. This exploration led to the serendipitous discovery of their potent antidepressant effects, giving rise to the class of drugs known as tricyclic antidepressants (TCAs).

Amitriptyline: A Landmark Discovery

In the late 1950s, researchers at the American pharmaceutical company Merck synthesized amitriptyline.[3] Initially investigated for schizophrenia, its true potential was realized when clinical investigator Frank Ayd suggested its trial for depression.[3] Following successful clinical trials, the U.S. Food and Drug Administration (FDA) approved amitriptyline for the treatment of depression in 1961.[3]

The chemical synthesis of amitriptyline involves a Grignard reaction between dibenzosuberone and 3-(dimethylamino)propylmagnesium chloride, followed by an acid-catalyzed dehydration of the resulting tertiary alcohol.[3]

Experimental Protocol: Synthesis of Amitriptyline [3]

-

Step 1: Grignard Reaction. React dibenzosuberone with 3-(dimethylamino)propylmagnesium chloride in a suitable etheral solvent.

-

Step 2: Dehydration. Heat the intermediate tertiary alcohol with hydrochloric acid to facilitate the elimination of water and form the exocyclic double bond of amitriptyline.

Caption: Synthesis of Amitriptyline from Dibenzosuberone.

Protriptyline: A Secondary Amine Derivative

Following the success of amitriptyline, a tertiary amine, further research explored the therapeutic potential of secondary amine derivatives. In 1962, Merck patented protriptyline, which was introduced for the treatment of depression in 1966.[4][5][6] Protriptyline is noted for being one of the more potent and less sedating TCAs.[7]

Protriptyline's mechanism of action involves the inhibition of norepinephrine and, to a lesser extent, serotonin reuptake in the brain, thereby increasing the concentration of these neurotransmitters in the synaptic cleft.[8]

Structural Analogs and Expanded Applications

The versatility of the this compound core led to the development of other important therapeutic agents, demonstrating the scaffold's role as a "privileged structure" in medicinal chemistry.

Cyclobenzaprine: From Antidepressant to Muscle Relaxant

Cyclobenzaprine, structurally very similar to amitriptyline (differing by only one double bond in the central ring), was first synthesized in 1961.[9] Initially investigated as an antidepressant, it was found to have potent muscle relaxant properties.[9] It acts at the brainstem level to alleviate muscle spasms.[10]

The synthesis of cyclobenzaprine mirrors that of amitriptyline, starting from 5H-dibenzo[a,d]cyclohepten-5-one and reacting it with 3-dimethylaminopropylmagnesium chloride, followed by dehydration.[10]

Experimental Protocol: One-Pot Synthesis of Cyclobenzaprine Hydrochloride [11][12]

-

Step 1: Grignard Reaction. React 5-dibenzosuberenone with a Grignard reagent derived from 3-dimethylaminopropyl chloride at 0-15°C.

-

Step 2: Hydrolysis and Dehydration. Without isolating the intermediate, perform a hydrolysis and dehydration reaction in the presence of aqueous HCl solution at 50-100°C for 1-6 hours.

-

Step 3: Neutralization and Extraction. Neutralize the reaction mass and extract the product into an organic solvent.

-

Step 4: Salt Formation. Convert the cyclobenzaprine base into its hydrochloride salt.

Caption: Timeline of Key Discoveries in this compound Chemistry.

Modern Perspectives and Future Directions

While the advent of selective serotonin reuptake inhibitors (SSRIs) and other newer antidepressants has somewhat displaced the widespread use of TCAs due to their more favorable side-effect profiles, this compound derivatives remain important therapeutic options, particularly for treatment-resistant depression and certain pain syndromes.[13] Current research continues to explore novel derivatives of the this compound scaffold for a range of biological activities, including potential applications in oncology and as antimicrobial agents.[1][14] The enduring legacy of the this compound compounds underscores the power of chemical synthesis and serendipitous discovery in shaping modern medicine.

Quantitative Data Summary

| Compound | Year of Discovery/Patent | Primary Therapeutic Use | Key Structural Feature |

| Amitriptyline | Late 1950s[3] | Antidepressant[3] | Tertiary amine side chain |

| Protriptyline | 1962 (patented)[4][5] | Antidepressant[5][7] | Secondary amine side chain |

| Cyclobenzaprine | 1961 (synthesized)[9] | Skeletal Muscle Relaxant[10] | Unsaturated central ring |

References

-

Cyclobenzaprine - New Drug Approvals. (2022, February 18). Retrieved from [Link]

-

Protriptyline - Wikipedia. (n.d.). Retrieved from [Link]

-

Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of novel, potentially biologically active dibenzosuberone derivatives. Molecules, 10(12), 1429–1437. Retrieved from [Link]

- CN102942489A - Preparation method for cyclobenzaprine hydrochloride - Google Patents. (n.d.).

-

Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. (2025, October 16). ResearchGate. Retrieved from [Link]

-

Cyclobenzaprine | C20H21N | CID 2895 - PubChem. (n.d.). Retrieved from [Link]

-

Protriptyline. (n.d.). WikiMed. Retrieved from [Link]

-

A Brief Review on Chemistry of Dibenzosuberenones - Juniper Publishers. (2018, June 5). Retrieved from [Link]

-

Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules, 10(12), 1429-1437. Retrieved from [Link]

-

Amitriptyline - Wikipedia. (n.d.). Retrieved from [Link]

-

D'haenen, H., & De Waele, L. (2018). A brief history of antidepressant drug development: from tricyclics to beyond ketamine. Acta Neuropsychiatrica, 30(5), 257-268. Retrieved from [Link]

- EP2665700B1 - One-pot preparation of cyclobenzaprine hydrochloride - Google Patents. (n.d.).

-

Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - Beilstein Journals. (n.d.). Retrieved from [Link]

- WO2012098563A2 - One-pot preparation of cyclobenzaprine hydrochloride - Google Patents. (n.d.).

- CN104030917A - Preparation method of amitriptyline hydrochloride intermediate o-phenethyl benzoic acid - Google Patents. (n.d.).

-

Thour, A., & Marwaha, R. (2023). Protriptyline. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

What is Protriptyline Hydrochloride used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]

- WO1993003370A1 - Reagents and methods for the quantification of amitriptyline or nortriptyline in biological fluids - Google Patents. (n.d.).

- CN114028369A - Amitriptyline hydrochloride preparation composition and preparation method thereof - Google Patents. (n.d.).

-

Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules (Basel, Switzerland), 10(12), 1429–1437. Retrieved from [Link]

-

A Sustainable and Catalytic Synthesis of Dibenzosuberone - Univaq. (n.d.). Retrieved from [Link]

- Amitriptyline hydrochloride preparation composition and preparation method thereof. (n.d.).

-

(PDF) On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. (2025, November 2). ResearchGate. Retrieved from [Link]

-

On the syntheses of dibenzosuberenone and 2,8-dimethyl - arkat usa. (n.d.). Retrieved from [Link]

- EP1306366A2 - New dibenzosuberone derivatives - Google Patents. (n.d.).

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. ricerca.univaq.it [ricerca.univaq.it]

- 3. Amitriptyline - Wikipedia [en.wikipedia.org]

- 4. Protriptyline - Wikipedia [en.wikipedia.org]

- 5. Protriptyline [medbox.iiab.me]

- 6. A brief history of antidepressant drug development: from tricyclics to beyond ketamine | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]

- 7. Protriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is Protriptyline Hydrochloride used for? [synapse.patsnap.com]

- 9. Cyclobenzaprine | C20H21N | CID 2895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. EP2665700B1 - One-pot preparation of cyclobenzaprine hydrochloride - Google Patents [patents.google.com]

- 12. WO2012098563A2 - One-pot preparation of cyclobenzaprine hydrochloride - Google Patents [patents.google.com]

- 13. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Dibenzosuberane Core: A Privileged Scaffold in Drug Discovery

An In-Depth Technical Guide to the Dibenzosuberane Scaffold in Medicinal Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug discovery.[1][2][3] The this compound system, a tricyclic framework composed of two benzene rings fused to a central seven-membered cycloheptane ring, is a quintessential example of such a scaffold.[4] Its unique, rigid yet three-dimensional structure provides an excellent platform for the strategic placement of functional groups to interact with a variety of biological receptors and enzymes.

The core structure exists in several oxidation states, primarily this compound (the fully reduced cycloheptane ring), dibenzosuberone (containing a ketone in the seven-membered ring), and dibenzosuberenone (featuring both a ketone and a double bond).[4] While not found in naturally occurring products, the synthetic accessibility and conformational pre-organization of this scaffold have made it a cornerstone of medicinal chemistry for decades.[4] Its journey began with the discovery of its potent effects on the central nervous system (CNS), leading to the development of a landmark class of drugs: the tricyclic antidepressants (TCAs).[4][5] From this foundation, the scaffold's utility has expanded into numerous other therapeutic areas, demonstrating its remarkable versatility.[4][6]

Constructing the Core: Synthetic Strategies

The synthesis of the this compound framework is a well-established field, with several reliable strategies for its construction. A common and effective approach involves an intramolecular Friedel-Crafts-type cyclization to form the central seven-membered ring. Modifications to this core, particularly at the C5 position of dibenzosuberone, are then used to introduce the side chains necessary for biological activity.

A representative synthetic workflow, modeled after the preparation of amitriptyline analogs, involves a Grignard reaction followed by dehydration to install the critical exocyclic double bond and alkylamine side chain.[7][8]

Diagram 1: General Synthetic Workflow

Caption: A generalized workflow for synthesizing amitriptyline-like this compound derivatives.

Experimental Protocol: Synthesis of a 3,7-Dibromo-Amitriptyline Analog[7]

This protocol describes the synthesis of a this compound derivative via a Grignard reaction and subsequent dehydration, a common method for producing compounds of this class.[7]

Step 1: Grignard Reagent Preparation

-

Prepare a solution of the free base by dissolving N,N-dimethylamino-1-propyl-chloride (2.5 g) in dry tetrahydrofuran (THF, 20 mL).

-

Add calcium hydride (CaH₂, 1.0 g) to the solution, stir the suspension for one hour, and filter.

-

Add the freshly prepared filtrate dropwise over 30 minutes to a mixture of dry THF (20 mL), a crystal of iodine, and magnesium turnings (0.51 g).

-

Heat the reaction mixture with stirring for 2 hours to form the Grignard reagent.

Step 2: Grignard Reaction with Dibenzosuberone

-

Cool the solution of the Grignard reagent to 0 °C.

-

Add a solution of 3,7-dibromodibenzosuberone (3.66 g) in THF (50 mL) dropwise to the cooled Grignard reagent.

-

Allow the reaction to proceed for 26 hours at room temperature.

-

Isolate and purify the resulting tertiary alcohol intermediate (product 10) by chromatography on silica gel.

Step 3: Dehydration to Final Product

-

Dissolve the purified hydroxy derivative (0.2 g, 0.44 mmol) in 85% sulfuric acid (20 mL).

-

Stir the solution for 3 hours at 4 °C.

-

Slowly dilute the reaction mixture with cold water.

-

Make the solution alkaline with sodium hydroxide and extract with dichloromethane (3x30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product, 3,7-dibromoamitriptyline (yield: 94%).[7]

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The this compound scaffold is the foundation for several clinically important drugs, primarily targeting the central nervous system.

A. Tricyclic Antidepressants (TCAs)

The most prominent application of the this compound scaffold is in TCAs like Amitriptyline and its active metabolite, Nortriptyline .[9] These drugs function by inhibiting the reuptake of the neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission.[7]

Diagram 2: Mechanism of Action of TCAs

Caption: TCAs block serotonin (SERT) and norepinephrine (NET) transporters, increasing neurotransmitter levels in the synapse.

Structure-Activity Relationship (SAR) for TCAs: The biological activity of these compounds is highly dependent on their structure, particularly the nature of the C5 side chain.

-

The Side Chain: A three-atom chain separating the tricyclic core from the terminal nitrogen is optimal for potent reuptake inhibition.

-

The Terminal Amine: Tertiary amines (like in Amitriptyline) generally show more potent serotonin reuptake inhibition and have stronger sedative effects. Secondary amines (like in Nortriptyline) tend to be more potent inhibitors of norepinephrine reuptake.

-

The Tricyclic Core: The bent and rigid nature of the this compound system is crucial for fitting into the transporter binding sites. Substitutions on the aromatic rings, such as bromination, can be explored to modulate activity and pharmacological properties.[7][8]

B. Muscle Relaxants

Cyclobenzaprine is a well-known muscle relaxant that is structurally very similar to amitriptyline.[9] It acts primarily within the central nervous system at the brain stem, reducing tonic somatic motor activity. Its mechanism is not fully understood but is believed to be related to its TCA-like properties.

C. Emerging Therapeutic Areas

The versatility of the this compound scaffold has prompted its investigation in other diseases:

-

Anticancer Activity: Novel this compound derivatives, including conjugates with 1,2,3-triazoles and isoxazoles, have been synthesized and screened for antiproliferative activity against cancer cell lines like HepG2 and HeLa.[4][6]

-

Antimicrobial and Antiparasitic Agents: Some hybrid molecules incorporating the dibenzosuberone skeleton have exhibited promising antibacterial and antifungal activities.[4] Additionally, the related aminobenzosuberone scaffold has shown potent inhibitory activity against metalloaminopeptidases, which are crucial enzymes in parasites like Plasmodium falciparum (malaria).[10]

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound Class | Therapeutic Area | Key Examples | Mechanism of Action (MoA) | Reference(s) |

| Tricyclic Antidepressants | Depression, Neuropathic Pain | Amitriptyline, Nortriptyline | Inhibition of Serotonin and Norepinephrine Reuptake | [7],[9] |

| Muscle Relaxants | Muscle Spasms | Cyclobenzaprine | CNS depressant activity at the brain stem | [9] |

| Anticancer Agents | Oncology (Investigational) | Triazole & Isoxazole Conjugates | Antiproliferative effects on cancer cell lines | [6],[4] |

| Antimalarial Agents | Infectious Disease (Investigational) | Aminobenzosuberone Derivatives | Inhibition of P. falciparum aminopeptidase (PfAM1) | [10] |

Pharmacological Profile and Future Directions

While highly effective, first-generation this compound drugs like the TCAs are associated with a range of side effects, including anticholinergic effects (dry mouth, blurred vision), cardiotoxicity, and sedation. These are often due to off-target interactions with muscarinic, histaminic, and adrenergic receptors.

Modern medicinal chemistry efforts aim to refine the scaffold to improve selectivity and reduce these undesirable effects. Computational methods, such as in silico screening and molecular docking, are being used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives before synthesis, helping to prioritize candidates with more favorable drug-like properties.[11]

The future of the this compound scaffold lies in its continued use as a template for creating novel, highly specific therapeutic agents. By combining the rigid, well-defined geometry of the tricyclic core with diverse functional groups, researchers can target a wide array of biological systems.

Diagram 3: The this compound Privileged Scaffold

Caption: The this compound core as a privileged scaffold for developing diverse therapeutic agents.

Conclusion

The this compound scaffold is a powerful and enduring tool in medicinal chemistry. From its origins in the revolutionary tricyclic antidepressants to its current exploration in oncology and infectious diseases, its structural features have proven remarkably adaptable. The deep understanding of its synthesis and structure-activity relationships provides a solid foundation for future innovation. As drug discovery moves towards more selective and personalized medicines, the strategic modification of privileged scaffolds like this compound will continue to be a vital approach for developing the next generation of therapeutics.

References

-

Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules, 10(12), 1429-1437. [Link][5][7][8]

-

Kant, R., Saini, K. K., Upadhyay, R. K., & Kumar, L. S. (2023). The Dibenzosuberenone Scaffold as a Privileged Substructure: From Synthesis to Application. ResearchGate. [Link][6]

-

Kocak, A., et al. (2017). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. Beilstein Journal of Organic Chemistry, 13, 2196-2203. [Link][12]

-

Kocak, A., et al. (2017). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. National Center for Biotechnology Information. [Link][13]

-

Pati, H. N., et al. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Organic & Medicinal Chemistry International Journal, 7(1). [Link][4]

-

Merkas, S., et al. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules. [Link][5]

-

Wikipedia contributors. (n.d.). Dibenzocycloheptene. Wikipedia. [Link][9]

-

Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of novel, potentially biologically active dibenzosuberone derivatives. PubMed. [Link][8]

-

Sathishkumar, A., et al. (2023). In silico pharmacological evaluation of dibenzosuberenone derivatives as antidepressant. ResearchGate. [Link][11]

-

Wright, C. W., et al. (2022). Structure-Activity Relationship of Dibenzylideneacetone Analogs Against the Neglected Disease Pathogen, Trypanosoma brucei. PubMed Central. [Link][14]

-

Drinkwater, N., et al. (2018). Aminobenzosuberone Scaffold as a Modular Chemical Tool for the Inhibition of Therapeutically Relevant M1 Aminopeptidases. Molecules, 23(10), 2633. [Link][10]

-

Cushman, M., et al. (2016). The Use of Stilbene Scaffold in Medicinal Chemistry and Multi-Target Drug Design. Current Medicinal Chemistry, 23(27), 3048-3071. [Link][1]

-

Li, Y., et al. (2018). Benzisoxazole: a privileged scaffold in medicinal chemistry. Future Medicinal Chemistry, 10(14), 1763-1786. [Link][2]

-

Alzhrani, Z. M. M., Alam, M. M., & Nazreen, S. (2022). Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 22(2), 365-386. [Link][15]

-

Kumar, A., et al. (2024). Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. Medicinal Research Reviews, 44(5), 2035-2077. [Link][3]

Sources

- 1. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel, potentially biologically active dibenzosuberone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dibenzocycloheptene - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]

- 14. Structure-Activity Relationship of Dibenzylideneacetone Analogs Against the Neglected Disease Pathogen, Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of Dibenzosuberane

Prepared by: Gemini, Senior Application Scientist

Introduction: Elucidating the Tricyclic Core

Dibenzosuberane, systematically known as 10,11-dihydro-5H-dibenzo[a,d]cycloheptene, is a tricyclic hydrocarbon that forms the structural backbone of numerous pharmacologically significant compounds, including tricyclic antidepressants (e.g., amitriptyline) and muscle relaxants (e.g., cyclobenzaprine).[1][2] Its rigid, puckered seven-membered ring fused to two benzene rings presents a unique stereochemical landscape. Accurate and unambiguous structural confirmation is paramount in the development of derivatives for therapeutic use. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize the this compound scaffold.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, focusing on the causality behind experimental choices and the logic of spectral interpretation to provide a field-proven guide to the structural elucidation of this important chemical entity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons and Carbons

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Expertise & Causality: Experimental Design

The choice of experimental parameters is critical for obtaining high-quality, interpretable NMR spectra.

-

Solvent Selection: this compound is a nonpolar hydrocarbon. Therefore, a deuterated, non-protic solvent like chloroform-d (CDCl₃) is an ideal choice. It readily dissolves the analyte without introducing interfering solvent signals in the regions of interest and is relatively inexpensive. For variable temperature studies, deuterated toluene (toluene-d₈) could be employed.

-

Spectrometer Frequency: While routine spectra can be acquired on 300 or 400 MHz instruments, higher field strengths (e.g., 500 or 600 MHz) are often chosen for complex molecules like this compound. The increased magnetic field provides superior signal dispersion, which is crucial for resolving the overlapping multiplets in the aromatic region and accurately determining coupling constants.

-

Technique Selection: Standard one-dimensional ¹H and ¹³C{¹H} (proton-decoupled) experiments are the foundation of analysis. For unambiguous assignment, two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons are indispensable.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of chloroform-d (CDCl₃).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) are averaged to achieve an adequate signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A significantly larger number of scans is required (often several hundred to over a thousand) due to the low natural abundance (1.1%) of the ¹³C isotope and its longer relaxation times.[3]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is characterized by two main regions: the aromatic region and the aliphatic region. Due to the molecule's C₂ symmetry, the number of signals is simplified.

-

Aliphatic Protons: The seven-membered ring contains two sets of chemically non-equivalent methylene protons. The benzylic protons at C10 and C11 appear as a singlet or a very tightly coupled multiplet, while the protons at the central C5 position also appear as a distinct signal.

-

Aromatic Protons: The two benzene rings are chemically equivalent. Within each ring, symmetry results in four distinct proton environments. These protons typically appear as a complex, overlapping multiplet pattern in the range of 7.0-7.3 ppm.

Table 1: Representative ¹H NMR Spectral Data for this compound (C₁₅H₁₄)

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H1, H2, H3, H4, H6, H7, H8, H9) | ~7.15 | Multiplet | 8H |

| Benzylic (H5) | ~3.90 | Singlet | 2H |

| Benzylic (H10, H11) | ~3.10 | Singlet | 4H |

Note: Data is synthesized from typical values for this scaffold. Exact shifts can vary with solvent and spectrometer.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon environments.

-

Aliphatic Carbons: The three distinct aliphatic carbons (C5, C10, and C11) will appear in the upfield region of the spectrum, typically between 30-45 ppm.

-

Aromatic Carbons: Due to symmetry, there are four signals for the eight carbons of the benzene rings. Two of these will be quaternary (ipso-carbons, C4a/C5a and C9a/C11a) and will typically have lower intensities. The protonated aromatic carbons will appear in the characteristic range of 125-145 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (C₁₅H₁₄)

| Assignment | Chemical Shift (δ) ppm |

|---|---|

| Aromatic (quaternary) | ~140-145 |

| Aromatic (quaternary) | ~135-140 |

| Aromatic (CH) | ~128-132 |

| Aromatic (CH) | ~125-128 |

| C5 | ~40-45 |

| C10, C11 | ~30-35 |

Note: These are predicted ranges based on standard chemical shift tables and analysis of similar structures.[4][5]

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an exceptionally powerful technique for the identification of functional groups.[6]

Expertise & Causality: Experimental Design

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is the modern method of choice. It requires minimal sample preparation—just a small amount of solid pressed against the ATR crystal—and provides high-quality, reproducible spectra. The traditional Potassium Bromide (KBr) pellet method, while effective, is more labor-intensive and susceptible to moisture contamination.

Experimental Protocol: ATR-IR Spectroscopy

-

Instrument Background: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental absorptions from the final sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure firm and even contact between the sample and the crystal surface.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 cm⁻¹ to 400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

IR Spectral Interpretation

The IR spectrum of this compound (C₁₅H₁₄) will be dominated by C-H and C-C bond vibrations.

-

Aromatic C-H Stretch: A key diagnostic feature is the presence of sharp, medium-intensity peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). These are characteristic of sp² C-H bonds in aromatic rings.[6][7]

-

Aliphatic C-H Stretch: Strong, sharp absorptions appearing just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) confirm the presence of sp³ C-H bonds from the methylene groups in the seven-membered ring.[8][9]

-

Aromatic C=C Stretch: A series of medium to sharp absorptions in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the benzene rings.

-

C-H Bending: The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of C-H bending vibrations that are unique to the molecule's overall structure.

Comparative Analysis: Dibenzosuberone (The Ketone Analogue) To illustrate the diagnostic power of IR, consider the spectrum of the related compound Dibenzosuberone (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one). Its spectrum would share the C-H and aromatic C=C stretching features but would be dominated by an additional, very strong, sharp absorption band around 1685-1710 cm⁻¹ . This intense peak is the unmistakable signature of the conjugated ketone C=O stretching vibration and immediately distinguishes it from the parent hydrocarbon, this compound.

Table 3: Key IR Absorptions for this compound

| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-H Bending | 1450 - 690 | Medium-Strong |

III. Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the molecular weight of the compound and crucial information about its structure based on the fragmentation pattern observed after ionization.[3][10]

Expertise & Causality: Experimental Design

Electron Ionization (EI) is the classic and most common ionization method for analyzing relatively small, thermally stable organic molecules like this compound. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), which is energetic enough to not only ionize the molecule but also to induce extensive and reproducible fragmentation. This fragmentation pattern serves as a molecular fingerprint that is invaluable for structural confirmation.

Experimental Protocol: GC-MS with Electron Ionization

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Introduction: Inject the solution into a Gas Chromatograph (GC), which separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: As the pure compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is subjected to electron ionization (EI) at 70 eV.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Mass Spectrum Interpretation

-

Molecular Ion (M⁺•): The molecular formula of this compound is C₁₅H₁₄, giving it a monoisotopic mass of approximately 194.11 g/mol . The mass spectrum should show a clear molecular ion peak at m/z = 194. This peak confirms the molecular weight of the compound.

-

Fragmentation Pattern: The tricyclic structure of this compound dictates its fragmentation. The initial radical cation (M⁺•) is unstable and will undergo fragmentation to form more stable carbocations. A probable and significant fragmentation pathway involves the loss of ethylene (C₂H₄, 28 Da) via a retro-Diels-Alder reaction from the seven-membered ring, leading to the highly stable fluorenyl cation.

Table 4: Predicted Mass Spectrometry Data for this compound (C₁₅H₁₄)

| m/z | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 194 | [M]⁺• | [C₁₅H₁₄]⁺• | Molecular Ion |

| 193 | [M-H]⁺ | [C₁₅H₁₃]⁺ | Loss of a hydrogen radical, often a stable benzylic cation |

| 179 | [M-CH₃]⁺ | [C₁₄H₁₁]⁺ | Loss of a methyl radical |

| 165 | [M-C₂H₅]⁺ or [M-CHO]⁺ | [C₁₃H₉]⁺ | Loss of an ethyl radical or rearrangement; often the base peak in related structures |

| 91 | Tropylium ion | [C₇H₇]⁺ | A common fragment from compounds containing a benzyl unit |

Comparative Analysis: Dibenzosuberone Fragmentation The fragmentation of Dibenzosuberone (M⁺• at m/z=208) is notably different. A primary fragmentation pathway is the loss of carbon monoxide (CO, 28 Da) to form a fragment at m/z = 180.[11] This is followed by the loss of a hydrogen atom to give the stable ion at m/z = 179.[11] The presence of the carbonyl group completely alters the fragmentation cascade, providing a clear example of how MS can pinpoint specific structural features.

IV. Integrated Spectroscopic Workflow

A logical workflow ensures that information from each technique is used synergistically to build a complete and validated structural picture.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

V. Mass Spectrometry Fragmentation Pathway

The fragmentation of a molecule in an EI mass spectrometer is a series of predictable, logical bond cleavages driven by the formation of stable ions.

Sources

- 1. Dibenzocycloheptene - Wikipedia [en.wikipedia.org]

- 2. 10,11-DIHYDRO-5 H-DIBENZO[A,D]CYCLOHEPTENE | 833-48-7 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. eng.uc.edu [eng.uc.edu]

- 10. chemconnections.org [chemconnections.org]

- 11. researchgate.net [researchgate.net]

stereochemistry of Dibenzosuberane and its analogs

An In-depth Technical Guide to the Stereochemistry of Dibenzosuberane and its Analogs

Authored by: A Senior Application Scientist

Abstract

The this compound scaffold, a tricyclic framework featuring a central seven-membered ring fused to two phenyl rings, is a cornerstone in medicinal chemistry.[1] Its prevalence in a range of therapeutic agents, most notably tricyclic antidepressants like amitriptyline and muscle relaxants like cyclobenzaprine, underscores the importance of its three-dimensional structure.[2] This guide provides a comprehensive exploration of the stereochemical nuances of the this compound core and its derivatives. We will delve into the conformational dynamics of the flexible cycloheptene ring, the emergence of chirality from both stereocenters and axial restriction, and the advanced analytical techniques used to elucidate these properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of this compound stereochemistry for the rational design of novel, potent, and selective therapeutic agents.

The Conformational Landscape of the this compound Core

The this compound structure is formally known as 10,11-dihydro-5H-dibenzo[a,d]cycloheptene. Unlike planar aromatic systems, the central seven-membered ring is highly flexible and non-planar, adopting a chiral, boat-like conformation to minimize steric and torsional strain.[3] This inherent flexibility is not static; the molecule exists in a dynamic equilibrium, continuously undergoing a process of ring inversion.

Ring Inversion Dynamics

The boat conformation of this compound can exist in two enantiomeric forms, (P)- and (M)-helicity, which interconvert via a higher-energy, achiral transition state that is approximately planar.[3][4] This inversion is a rapid process at room temperature, resulting in a racemic mixture. The energy barrier for this inversion is a critical parameter that dictates the conformational stability of the system.

Caption: Logical flow leading to atropisomerism in this compound analogs.

Asymmetric Synthesis and Chiral Resolution

The synthesis of stereochemically pure this compound analogs is a critical challenge for their therapeutic application. Several strategies are employed to achieve this goal.

-

Asymmetric Synthesis: This approach aims to create a specific stereoisomer directly. This can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or enantioselective catalysis. [5][6]For instance, copper-catalyzed asymmetric intramolecular cyclization reactions have been successfully developed for the synthesis of chiral dibenzo[b,d]azepines, which are structurally related to this compound. [7][8]* Chiral Resolution: When a synthesis produces a racemic mixture, the enantiomers must be separated. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful and widely used technique for both analytical and preparative-scale resolution of enantiomers and stable atropisomers. [9]

Experimental Protocols for Stereochemical Elucidation

A multi-faceted analytical approach is required to fully characterize the complex stereochemistry of this compound derivatives.

Protocol: Conformational Analysis using Dynamic NMR (DNMR)

Objective: To determine the free energy of activation (ΔG‡) for the ring inversion process.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample of the 5-substituted this compound analog in a suitable deuterated solvent (e.g., toluene-d8, CDCl3) in an NMR tube.

-

High-Temperature Spectrum: Record a ¹H NMR spectrum at a temperature where ring inversion is fast on the NMR timescale. At this temperature, signals for conformationally exchanging protons (e.g., the benzylic protons at C10 and C11) will appear as sharp, time-averaged signals.

-

Variable Temperature Spectra: Gradually lower the temperature of the NMR probe in discrete steps (e.g., 10 K increments). Acquire a spectrum at each temperature.

-

Identify Coalescence: Observe the signals for the exchanging protons. As the temperature decreases, the rate of inversion slows, causing the signals to broaden. The temperature at which the two distinct signals merge into a single broad peak is the coalescence temperature (Tc).

-

Low-Temperature Spectrum: Continue to lower the temperature until the exchange is slow on the NMR timescale. At this point, the signals for the protons in the two distinct conformational environments (e.g., pseudo-axial and pseudo-equatorial) will resolve into sharp, separate signals.

-

Calculation: Use the Eyring equation or a simplified approximation at coalescence to calculate ΔG‡ from the coalescence temperature (Tc) and the frequency separation (Δν) of the signals at the low-temperature limit.

Protocol: Determination of Relative Stereochemistry using NOESY

Objective: To determine the predominant conformation (pseudo-axial vs. pseudo-equatorial) of a C5-substituent by observing through-space proton-proton interactions. [10] Methodology:

-

Sample Preparation: Prepare a high-purity, degassed sample of the this compound analog in a suitable deuterated solvent.

-

Acquisition of 2D NOESY Spectrum: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. The choice of mixing time is crucial and should be optimized to be on the order of the T1 relaxation times of the protons of interest.

-

Data Processing and Analysis: Process the 2D data to generate the NOESY spectrum.

-

Interpretation: Look for cross-peaks that indicate spatial proximity between the protons of the C5-substituent and the protons on the this compound scaffold.

-

A strong NOE between the C5-substituent and the axial protons at C10/C11 would confirm a pseudo-axial orientation.

-

A strong NOE between the C5-substituent and the equatorial protons at C10/C11, or with protons on the phenyl rings, would suggest a pseudo-equatorial orientation.

-

X-ray Crystallography

X-ray crystallography provides the most definitive and unambiguous method for determining the solid-state structure of a molecule. [11]For this compound analogs, a successful single-crystal X-ray diffraction experiment can provide precise information on:

-

The exact conformation of the seven-membered ring in the crystal lattice.

-

The bond lengths and angles of the entire molecule.

-

The absolute configuration (R/S) of any stereocenters, provided the crystal is of a single enantiomer and appropriate data collection strategies are used. [12]

Chiroptical Techniques

Circular Dichroism (CD) spectroscopy is a valuable tool for studying chiral molecules. [13]It measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule. For this compound systems, CD can be used to correlate the helicity of the boat conformation (P or M) with the sign of the Cotton effect, providing insight into the absolute conformation of the molecule in solution. [13][14]

Conclusion

The stereochemistry of this compound and its analogs is a rich and complex field, governed by the interplay of conformational dynamics, substituent effects, and, in appropriately substituted systems, atropisomerism. A thorough understanding of these principles is not merely an academic exercise; it is a prerequisite for the successful design and development of drugs derived from this privileged scaffold. The conformation and configuration of a molecule dictate its three-dimensional shape, which in turn governs its ability to bind to biological targets with high affinity and selectivity. By employing a suite of modern analytical techniques, from dynamic NMR to X-ray crystallography, researchers can fully elucidate the stereochemical properties of these molecules, paving the way for the creation of safer and more effective medicines.

References

-

A Brief Review on Chemistry of Dibenzosuberenones. (2018). Juniper Publishers. Available at: [Link]

-

Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. (2005). Molecules. Available at: [Link]

-

Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. (2005). Molecules. Available at: [Link]

-

Synthesis of novel, potentially biologically active dibenzosuberone derivatives. (2005). Molecules. Available at: [Link]

-

Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. (n.d.). PubMed Central. Available at: [Link]

-

Dibenzocycloheptene. (n.d.). Wikipedia. Available at: [Link]

-

Syntheses, X-ray crystal structures and reactivity of fluorenylidene- and dibenzosuberenylidene-allenes: convenient precursors t. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Chiral bis(benzo[1,2-b:4,3-b′]dithiophene) atropisomers: experimental and theoretical investigations of the stereochemical and chiroptical properties. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). Wikipedia. Available at: [Link]

-

Syntheses, X-ray crystal structures and reactivity of fluorenylidene- and dibenzosuberenylidene-allenes: Convenient precursors to dispirotetracenes, di-indenotetracenes and 2-phenyl-11bH-dibenz[cd,h]azulene. (2012). ResearchGate. Available at: [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-